molecular formula C10H17NO B8459972 cis-hexahydro-N-acetylisoindoline

cis-hexahydro-N-acetylisoindoline

Cat. No.: B8459972
M. Wt: 167.25 g/mol
InChI Key: WWZJSQXYQABEPR-AOOOYVTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-Hexahydro-N-acetylisoindoline is a bicyclic amine derivative characterized by a partially saturated isoindoline scaffold with an acetyl group attached to the nitrogen atom. While direct spectroscopic or synthetic data for this compound are absent in the provided evidence, structurally analogous compounds such as cis-octahydro-isoindole (synonym: cis-hexahydroisoindoline) offer foundational insights . The acetyl moiety in this compound likely enhances its polarity and modifies its reactivity compared to non-acetylated analogs, influencing applications in pharmaceutical intermediates or organic synthesis.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

1-[(3aR,7aS)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]ethanone

InChI

InChI=1S/C10H17NO/c1-8(12)11-6-9-4-2-3-5-10(9)7-11/h9-10H,2-7H2,1H3/t9-,10+

InChI Key

WWZJSQXYQABEPR-AOOOYVTPSA-N

Isomeric SMILES

CC(=O)N1C[C@H]2CCCC[C@H]2C1

Canonical SMILES

CC(=O)N1CC2CCCCC2C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares cis-octahydro-isoindole (a close structural analog) and other relevant compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Functional Groups
cis-Octahydro-isoindole C₈H₁₅N 125.21 90 (at 14 Torr) 1.081 Secondary amine
Hexamethylene diisocyanate C₈H₁₂N₂O₂ 168.19 Not reported Not reported Diisocyanate
1,3-Cyclopentadiene (hexachloro) C₅Cl₆ 272.77 Not reported Not reported Chlorinated cyclopentadiene

Key Observations :

  • cis-Octahydro-isoindole serves as a core scaffold for N-acetyl derivatives. Its lower molecular weight (125.21 g/mol) and amine functionality contrast sharply with hexamethylene diisocyanate (168.19 g/mol, diisocyanate groups), which is reactive in polymer synthesis .
  • The acetyl group in cis-hexahydro-N-acetylisoindoline would increase molecular weight (~167 g/mol if C₁₀H₁₇NO) and alter solubility compared to cis-octahydro-isoindole.

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